Chiral Purity and Pharmacological Activity: L-Folinic Acid vs. Racemic Mixture
L-Folinic acid is the single, pharmacologically active (6S)-enantiomer. In contrast, its primary comparator, racemic leucovorin, is a 1:1 mixture of the active L-isomer and the biologically inactive D-isomer [1]. The D-isomer does not undergo metabolism to active folates and has been shown to accumulate in plasma, potentially interfering with cellular transport of the active L-form [2]. While a specific enantiomeric excess specification for commercial L-Folinic acid is not detailed in these sources, the fundamental difference is a 50% reduction in active ingredient mass for the racemate compared to the pure isomer at an equivalent total weight [3]. This necessitates precise dose adjustment when substituting between the two.
| Evidence Dimension | Active L-isomer content |
|---|---|
| Target Compound Data | ~100% (as the pure (6S)-enantiomer) |
| Comparator Or Baseline | Racemic leucovorin: ~50% active L-isomer, ~50% inactive D-isomer |
| Quantified Difference | 2-fold higher concentration of active isomer per unit mass |
| Conditions | N/A - Fundamental stereochemical property |
Why This Matters
For procurement, this dictates that half the mass of L-Folinic acid is required to achieve the same molar dose of active agent, directly impacting cost calculations and inventory management.
- [1] DrugBank. Levoleucovorin. DrugBank Accession Number: DB11596. View Source
- [2] Etienne MC, Thyss A, Bertrand Y, et al. l-folinic acid versus d,l-folinic acid in rescue of high-dose methotrexate therapy in children. J Natl Cancer Inst. 1992 Aug 5;84(15):1190-5. View Source
- [3] Zittoun J, Tonelli AP, Marquet J, et al. Pharmacokinetic comparison of leucovorin and levoleucovorin. Eur J Clin Pharmacol. 1993;44(6):569-73. View Source
